![molecular formula C11H10Br3NO B6198024 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide CAS No. 2742659-35-2](/img/no-structure.png)
5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It can include the compound’s stereochemistry, functional groups, and other structural features .Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, product, or catalyst .Physical And Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide involves the bromination of 2-methyl-6-methoxyquinoline followed by the reaction of the resulting compound with formaldehyde and hydrobromic acid.", "Starting Materials": [ "2-methyl-6-methoxyquinoline", "Bromine", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of 2-methyl-6-methoxyquinoline using bromine to yield 5-bromo-2-methyl-6-methoxyquinoline", "Step 2: Reaction of 5-bromo-2-methyl-6-methoxyquinoline with formaldehyde and hydrobromic acid to yield 5-bromo-2-(bromomethyl)-6-methoxyquinoline hydrobromide" ] } | |
CAS-Nummer |
2742659-35-2 |
Molekularformel |
C11H10Br3NO |
Molekulargewicht |
411.91 g/mol |
IUPAC-Name |
5-bromo-2-(bromomethyl)-6-methoxyquinoline;hydrobromide |
InChI |
InChI=1S/C11H9Br2NO.BrH/c1-15-10-5-4-9-8(11(10)13)3-2-7(6-12)14-9;/h2-5H,6H2,1H3;1H |
InChI-Schlüssel |
NATFMNHCRGEGEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)CBr)Br.Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.